Extreme Lipophilicity Advantage: XLogP3-AA Comparison with 2-Phenyl-1,10-phenanthroline
The target compound exhibits a computed XLogP3-AA of 15.2, compared to 4.1 for the closest simple 2-aryl analogue, 2-phenyl-1,10-phenanthroline [1][2]. This 11.1 log-unit increase corresponds to an approximately 1.3 × 10¹¹-fold higher theoretical partitioning into n-octanol over water, making the target compound vastly more lipophilic. The difference arises from the two twelve-carbon dodecyloxy chains, which contribute roughly 5.5 log units each compared to the hydrogen atoms they replace on the phenyl ring.
| Evidence Dimension | Predicted n-octanol/water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 15.2 |
| Comparator Or Baseline | 2-Phenyl-1,10-phenanthroline: XLogP3-AA = 4.1 |
| Quantified Difference | ΔXLogP3-AA = 11.1 log units |
| Conditions | Computational prediction (PubChem XLogP3 3.0 algorithm) |
Why This Matters
This extreme lipophilicity directly determines the compound's suitability for non-polar solvent processing, lipid membrane integration, and hydrophobic matrix compatibility—factors that are non-negotiable for applications such as lipophilic metal extraction, hydrophobic coating formulations, and lipid-nanoparticle-based delivery systems.
- [1] PubChem Compound Summary for CID 71377211, 2-[3,4-Bis(dodecyloxy)phenyl]-1,10-phenanthroline. View Source
- [2] PubChem Compound Summary for CID 14719947, 2-Phenyl-1,10-phenanthroline. View Source
